molecular formula C20H28N4O2 B2670243 3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide CAS No. 2415531-18-7

3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide

Cat. No. B2670243
CAS RN: 2415531-18-7
M. Wt: 356.47
InChI Key: AHZUMGDOEZSVRQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodiazole ring, a tert-butyl group, an azetidine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodiazole and azetidine rings are likely to contribute to the rigidity of the molecule, while the tert-butyl group could add steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the benzodiazole and azetidine rings in this compound could influence its properties such as solubility, stability, and reactivity .

properties

IUPAC Name

3-(2-tert-butylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-20(2,3)18-22-16-8-4-5-9-17(16)24(18)14-12-23(13-14)19(25)21-11-15-7-6-10-26-15/h4-5,8-9,14-15H,6-7,10-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZUMGDOEZSVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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